Fumarate de dibutyle

Vue d'ensemble

Description

Dibutyl fumarate (DBF) is a synthetic ester of fumaric acid and is widely used in the field of scientific research. It is a low-toxicity compound that has been used in a variety of experiments, including those related to biochemistry, physiology, and pharmacology. It is an important compound in the field of drug discovery and development, as it is often used as a starting material for the synthesis of various drugs and other compounds.

Applications De Recherche Scientifique

Plastifiant

Le DBF est largement utilisé comme plastifiant . Les plastifiants sont des substances ajoutées aux matériaux pour augmenter leur plasticité, leur flexibilité et leur ténacité. Ils sont souvent utilisés dans la production de plastiques, en particulier le PVC, pour les rendre flexibles et malléables.

Matière première pour les tensioactifs

Le DBF sert de matière première dans la production de tensioactifs . Les tensioactifs sont des composés qui abaissent la tension superficielle entre deux liquides ou entre un liquide et un solide. Ce sont des ingrédients clés dans de nombreux produits de nettoyage et de détergent.

Matière première pour les revêtements

Le DBF est également utilisé comme matière première dans la production de revêtements . Les revêtements sont appliqués sur la surface d’un objet, généralement appelé substrat, afin de le protéger, d’ajouter une valeur esthétique ou de lui conférer des attributs fonctionnels spécifiques.

Adjuvant pour l’hypersensibilité de contact

Il a été démontré que le DBF avait un effet adjuvant sur l’hypersensibilité de contact (CHS) induite par l’isothiocyanate de fluorescéine (FITC) chez les modèles murins . Un adjuvant est une substance qui améliore la réponse immunitaire de l’organisme à un antigène. Dans ce cas, le DBF améliore la réponse immunitaire de la peau au FITC, un colorant fluorescent utilisé en recherche biologique.

Aggravant de la dermatite

Il a été signalé que le DBF pouvait provoquer une dermatite chez l’homme . La dermatite est un terme général qui décrit l’inflammation de la peau. Le DBF peut aggraver la dermatite de contact par un processus de sensibilisation cutanée .

Applications industrielles

Le DBF est un liquide incolore, clair et huileux utilisé pour diverses applications industrielles . Il s’agit d’un ester d’alcool butylique d’acide dicarboxylique qui représente une partie de la structure du DBP, tandis que le fumarate de di-n-butyle (DBF) est un isomère trans du DBM .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Dibutyl fumarate, similar to its relative compound dimethyl fumarate, is believed to target the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . This pathway is activated in response to oxidative stress . The compound also affects lymphocyte subsets , particularly within the pro-inflammatory T-helper Th1 and Th17 subsets .

Mode of Action

Dibutyl fumarate interacts with its targets, leading to a shift towards more anti-inflammatory Th2 and regulatory subsets . It also promotes glycolysis and diminishes cell respiration in endothelial cells, which could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH .

Biochemical Pathways

The compound affects various biochemical pathways. It is thought to involve dibutyl fumarate degradation to its active metabolite monomethyl fumarate (MMF), then MMF up-regulates the Nrf2 pathway . This pathway is crucial for cellular defense against oxidative stress .

Pharmacokinetics

It is known that after oral intake, dimethyl fumarate, a related compound, is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine . It is believed that both the parent compound and its primary metabolite are responsible for its therapeutic effect .

Result of Action

The result of dibutyl fumarate’s action is a shift in the immune system towards a healthier state . CD8+ T-cells are the most profoundly affected, but reduction also occurs in the CD4+ population .

Action Environment

The action of dibutyl fumarate can be influenced by environmental factors. For instance, it is used as a raw material of surfactant and coating . It is also used as a plasticizer . It should be handled carefully to avoid release to the environment .

Analyse Biochimique

Biochemical Properties

Dibutyl fumarate is produced by direct esterification of n-Butanol with Fumaric acid It is known that fumarate, a related compound, plays a crucial role in the tricarboxylic acid (TCA) cycle, a key metabolic pathway .

Cellular Effects

Dibutyl fumarate has been shown to have an adjuvant effect on fluorescein isothiocyanate (FITC)-induced contact hypersensitivity (CHS) mouse models . It enhances the FITC-specific CHS response by facilitating the trafficking of FITC-presenting CD11c dendritic cells (DCs) from skin to draining lymph nodes and increasing the cytokine production by draining lymph nodes .

Molecular Mechanism

The precise mechanism of action of Dibutyl fumarate is not clear. It is known that dimethyl fumarate, a related compound, can activate the transcription factor (Nuclear factor erythroid-derived 2)-related factor 2 (Nrf2) pathway and has been identified as a nicotinic acid receptor agonist in vitro .

Temporal Effects in Laboratory Settings

It is known that Dibutyl fumarate can cause changes in the microbial community and enhance the gene abundances of the carbon, nitrogen, and sulfur metabolism in black soils in the short term .

Dosage Effects in Animal Models

In animal models, exposure to Dibutyl phthalate, a related compound, has been shown to have dose-dependent effects. A 50 mg/kg dose had no significant effect on fetal development, while a 300 mg/kg dose caused embryo resorption and fetal malformations .

Metabolic Pathways

Dibutyl fumarate is involved in the TCA cycle, a key metabolic pathway

Subcellular Localization

Fumarase, a related enzyme, is mainly localized in mitochondria in mammalian cells and tissues. In certain tissues, in addition to mitochondria, this protein is also present at specific extramitochondrial sites .

Propriétés

IUPAC Name |

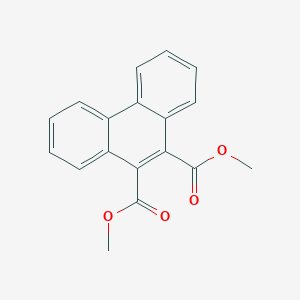

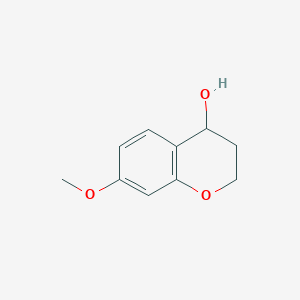

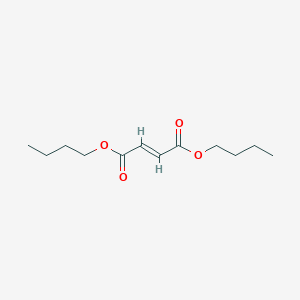

dibutyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSLOWBPDRZSMB-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C/C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021865 | |

| Record name | Dibutyl (2E)-but-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear nearly colorless liquid; [Acros Organics MSDS] | |

| Record name | Dibutyl fumarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

105-75-9, 82807-35-0 | |

| Record name | Dibutyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165581 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIBUTYL FUMARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl (2E)-but-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQM31Z1NU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.